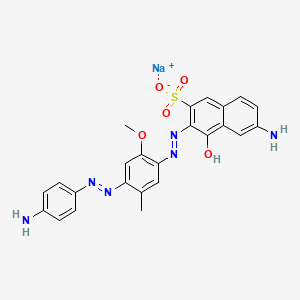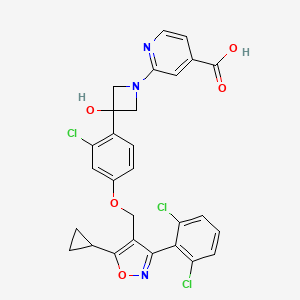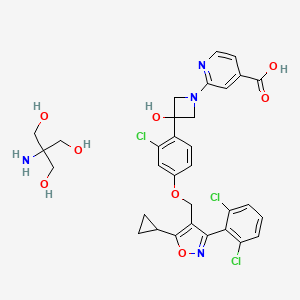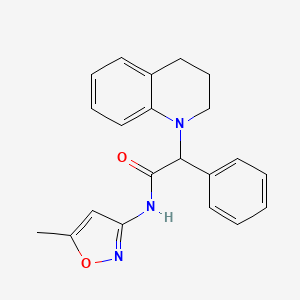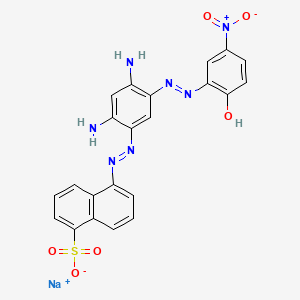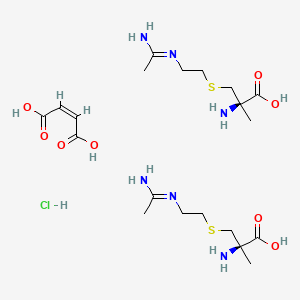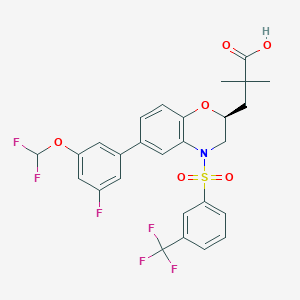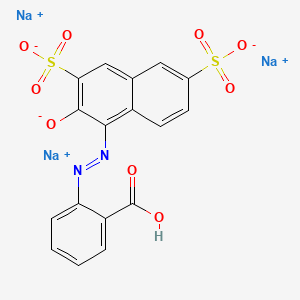
Collismycin A
描述
Collismycin A is a bacterial metabolite originally isolated from Streptomyces . It has diverse biological activities, including antibacterial, antiproliferative, and neuroprotective properties . It shows strong inhibition of MRSA with minimum inhibitory concentration (MIC) values of 0.25 and 8 μg/mL .
Synthesis Analysis
Collismycin A is a natural product produced by Streptomyces sp . It is an antibiotic and has cytotoxic activity against cancer cells . The strain WA5-2-37 produced Collismycin A . The structures of the pure compounds were elucidated by analysis of mass spectrometry (MS), 1H and 13C nuclear magnetic resonance (NMR) .Molecular Structure Analysis
The molecular structure of Collismycin A was elucidated by analysis of mass spectrometry (MS), 1H and 13C nuclear magnetic resonance (NMR) . Further absorption spectroscopic analysis was carried out on the reactions of Collismycin A with Fe(II) and Fe(III) ions .Chemical Reactions Analysis
Collismycin A is closely clustered with di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone, an iron chelator . It binds to both Fe(II) and Fe(III) ions and forms a 2:1 chelator-iron complex with a redox-inactive center . The cytotoxic activity of Collismycin A was assessed in the presence of TM (tetrathiomolybdate) as a Cu chelator and TPEN [N,N,N′,N′ -tetrakis(2-pyridylmethyl)ethylenediamine] as a Zn chelator .Physical And Chemical Properties Analysis
The molecular formula of Collismycin A is C13H13N3O2S . It has a formula weight of 275.3 . It is soluble in DMF, DMSO, Ethanol, and Methanol .科学研究应用
Anti-MRSA Activity
Collismycin A has been found to have strong inhibitory activity against Methicillin-resistant Staphylococcus aureus (MRSA), a serious pathogen that causes acquired infections worldwide . The compound is produced by the Streptomyces globisporus strain WA5-2-37, which was isolated from the intestinal tract of the American Cockroach . The minimum inhibitory concentration (MIC) values of Collismycin A against MRSA ATCC 43300 were found to be 8 μg/mL .
Iron Chelation
Collismycin A has been identified as an iron chelator . It binds to both Fe(II) and Fe(III) ions and forms a 2:1 chelator-iron complex with a redox-inactive center . The iron-chelating property of Collismycin A leads to the inhibition of cancer cell growth .
Anti-Proliferative Activity
Collismycin A has demonstrated anti-proliferative activity against cancer cells . The exact mechanism of its action remains unknown, but it is believed that the iron chelation property of Collismycin A plays a significant role in this anti-proliferative activity .
Regulation by Iron Levels
The biosynthesis of Collismycin A in Streptomyces sp. CS40 is regulated by iron levels . High iron levels inhibit the biosynthesis of Collismycin A through the repression of clmR2 transcription .
作用机制
Target of Action
Collismycin A, a microbial product, primarily targets iron ions in the body . Iron plays a crucial role in various biological processes, including oxygen transport, DNA synthesis, and electron transport . Collismycin A binds to both Fe(II) and Fe(III) ions, forming a 2:1 chelator-iron complex with a redox-inactive center .
Mode of Action
Collismycin A acts as a specific iron chelator . It binds to iron ions, forming a complex that inhibits the normal function of iron in the body .
Biochemical Pathways
The primary biochemical pathway affected by Collismycin A is the glycolytic pathway . The compound’s interaction with iron ions leads to the accumulation of HIF-1α, a transcription factor that plays a key role in the regulation of genes involved in energy metabolism, angiogenesis, and apoptosis . This accumulation affects the glycolytic pathway, potentially leading to changes in cellular metabolism .
Pharmacokinetics
The compound’s ability to form a complex with iron ions suggests that it may have a high affinity for these ions, which could influence its bioavailability .
Result of Action
The primary result of Collismycin A’s action is the inhibition of cancer cell growth . By chelating iron ions, the compound disrupts normal cellular processes, leading to cell growth inhibition . In addition, the compound’s effect on the glycolytic pathway may lead to changes in cellular metabolism, further contributing to its anti-proliferative activity .
安全和危害
属性
IUPAC Name |
(NE)-N-[(4-methoxy-3-methylsulfanyl-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-18-12-7-10(9-5-3-4-6-14-9)16-11(8-15-17)13(12)19-2/h3-8,17H,1-2H3/b15-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGMIPUYCWIEAW-OVCLIPMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1SC)C=NO)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=NC(=C1SC)/C=N/O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Collismycin A | |
CAS RN |
158792-24-6 | |
| Record name | Collismycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158792246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: What is the primary mechanism of action of Collismycin A?
A1: Collismycin A acts as an iron chelator. [, ] This means it binds to iron ions, making them unavailable for cellular processes.
Q2: How does iron chelation by Collismycin A affect tumor cells?
A2: Iron is crucial for tumor cell growth and proliferation. By chelating iron, Collismycin A inhibits the growth of various human tumor cells, with IC50 values ranging from 100 to 400 nM. []
Q3: What specific cellular processes are affected by Collismycin A's iron chelation activity?
A3: Collismycin A treatment leads to cell cycle arrest at the G1 phase and a marked decrease in Cyclin D1 levels. [] This suggests its iron chelation disrupts cell cycle progression.
Q4: Does Collismycin A show selectivity for iron over other metal ions?
A4: Yes, Collismycin A demonstrates a preference for iron. Its antiproliferative activity is completely abolished by excess iron (Fe(II) or Fe(III)) but not by other metal ions like copper (Cu(II)), zinc (Zn(II)), manganese (Mn(II)), or magnesium (Mg(II)). []
Q5: How does Collismycin A's mechanism compare to other antifungal agents?
A5: Unlike some antifungals that target specific fungal proteins, Collismycin A disrupts iron homeostasis, a process essential for fungal survival, particularly during infection. [] This makes it effective against various Candida species, including drug-resistant strains.
Q6: Does Collismycin C, another compound in the collismycin family, share a similar mechanism of action?
A6: While both compounds possess a 2,2′-bipyridine structure, Collismycin C primarily targets the High Mobility Group Box 1 (HMGB1) protein, a crucial mediator in septic responses. [] It inhibits HMGB1 release and downstream inflammatory responses.
Q7: What is the molecular formula and weight of Collismycin A?
A7: The molecular formula of Collismycin A is C22H21N3O6S, and its molecular weight is 455.50 g/mol. [, ]
Q8: What spectroscopic techniques are commonly employed to characterize Collismycin A?
A8: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, along with Mass Spectrometry (MS), are frequently used to elucidate the structure of Collismycin A. [, ]
Q9: What type of biosynthetic pathway is responsible for Collismycin A production?
A10: Collismycin A is produced through a hybrid polyketide synthase/nonribosomal peptide synthetase (PKS/NRPS) pathway. [, ] This complex assembly line incorporates both polyketide and nonribosomal peptide elements.
Q10: What is the role of the flavin-dependent dehydrogenase ColB1 in Collismycin A biosynthesis?
A11: ColB1, recruited by the NRPS module, catalyzes a crucial step: the dehydrogenation of cysteine bound to the peptidyl carrier protein (PCP). [] This modification is essential for the formation of the 2,2'-bipyridine ring.
Q11: How is Collismycin A biosynthesis regulated within the producing organism?
A12: Two pathway-specific regulators, ClmR1 and ClmR2, control Collismycin A production in Streptomyces sp. CS40. [] ClmR1 acts as a repressor, while ClmR2 is an activator.
Q12: Does iron availability affect Collismycin A biosynthesis?
A13: Yes, high iron concentrations inhibit Collismycin A production by repressing the transcription of clmR2, the activator gene. [] This suggests iron-dependent regulation of the biosynthetic pathway.
Q13: How does the presence and position of a hydroxyl group on the 2,2′-bipyridine scaffold influence the antibiofilm activity?
A14: Research indicates that both the presence and the specific position of the hydroxyl group on the 2,2′-bipyridine ring system significantly influence the antibiofilm activity of Collismycin derivatives. []
Q14: Can the biological activity of Collismycin A be modified through structural alterations?
A15: Yes, modifications to the Collismycin A structure can alter its biological activity. For instance, generating analogs with neuroprotective activity has been achieved through mutasynthesis, a process involving genetic manipulation of the biosynthetic pathway. [, ]
Q15: What types of in vitro assays are used to assess the biological activity of Collismycin A?
A16: Researchers often use cell-based assays to evaluate the effects of Collismycin A on cell proliferation, cell cycle progression, and specific protein levels. [, ]
Q16: Has Collismycin A demonstrated efficacy in in vivo models of disease?
A17: Yes, Collismycin A has shown promising results in a Candida infection model using Galleria mellonella larvae. [] Treatment with Collismycin A significantly increased the survival rate of infected larvae.
Q17: What about Collismycin C? Has it shown any promising results in in vivo studies?
A18: Collismycin C has demonstrated efficacy in a mouse model of sepsis. Treatment with Collismycin C effectively reduced HMGB1 release, sepsis-related mortality, and lung damage. []
Q18: What are the potential applications of Collismycin A based on its biological activity?
A19: Collismycin A's iron-chelating and antiproliferative properties make it a potential candidate for anticancer therapy. [] Its antifungal activity against Candida species, including drug-resistant strains, also holds promise for treating fungal infections. []
Q19: What are the potential applications of Collismycin C based on its biological activity?
A20: Collismycin C shows promise as a potential therapeutic agent for treating severe vascular inflammatory diseases, particularly sepsis, due to its ability to inhibit the HMGB1 signaling pathway. []
Q20: What are the key challenges and future research directions for Collismycin A?
A21: Further research is needed to optimize its pharmacological properties, such as improving its bioavailability and understanding its long-term safety profile. Exploring its synergy with existing antifungal agents like fluconazole [] is also crucial for combating drug resistance.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



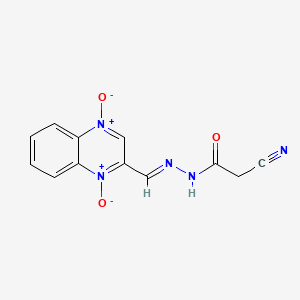
![2,4-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B606682.png)

